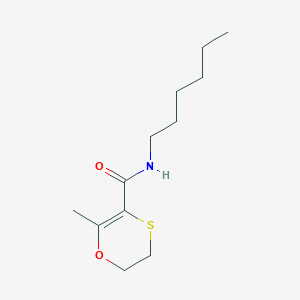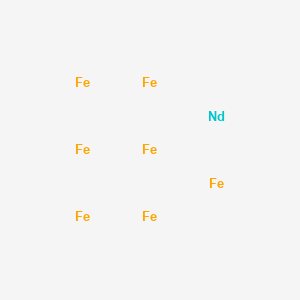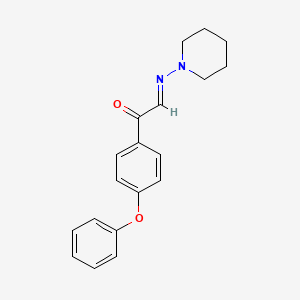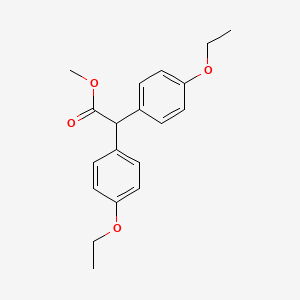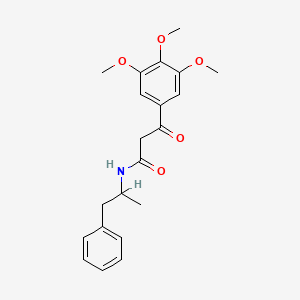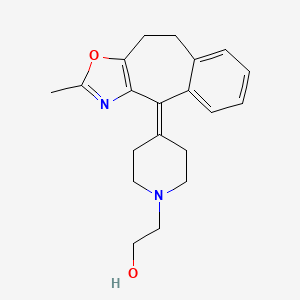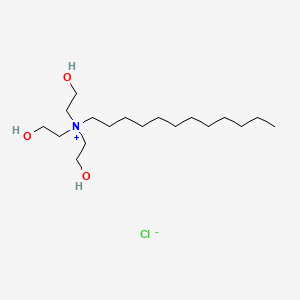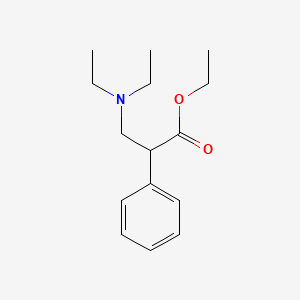
Ethyl 3-(diethylamino)-2-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(diethylamino)-2-phenylpropanoate is an organic compound with a complex structure that includes an ethyl ester, a diethylamino group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(diethylamino)-2-phenylpropanoate typically involves the reaction of ethyl acrylate with diethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction mixture is stirred for an extended period, usually around 24 hours, to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions: Ethyl 3-(diethylamino)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
科学的研究の応用
Ethyl 3-(diethylamino)-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential pharmacological effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 3-(diethylamino)-2-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Ethyl 3-(diethylamino)propanoate: This compound shares a similar structure but lacks the phenyl ring, resulting in different chemical properties and reactivity.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: This compound contains a diethylamino group but has a different core structure, leading to distinct applications and properties.
Uniqueness: Ethyl 3-(diethylamino)-2-phenylpropanoate’s unique combination of an ethyl ester, diethylamino group, and phenyl ring sets it apart from similar compounds
特性
CAS番号 |
22286-87-9 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
ethyl 3-(diethylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-16(5-2)12-14(15(17)18-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChIキー |
QMEDZONMWKZZIW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


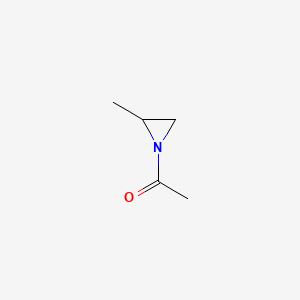
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
